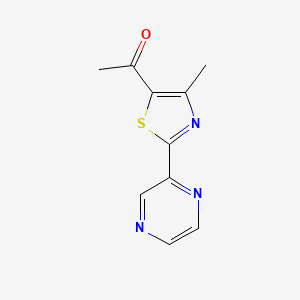

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole (5-AMPT) is a synthetic thiazole derivative that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.

Scientific Research Applications

Anticancer Potential

A study explored the anti-proliferative effects of a thiazole analogue, closely related to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, on various human carcinoma cell lines. It showed significant anti-proliferative activity, particularly in liver carcinoma cells. The mechanism involves inhibiting enzymes involved in apoptotic signaling and free radical processing in the liver, suggesting its potential as a liver-specific anticancer agent (Amin et al., 2017).

Antimicrobial and Anti-Inflammatory Applications

The synthesis of novel thiazole derivatives, including compounds similar to this compound, has shown promise in antimicrobial and anti-inflammatory applications. These compounds demonstrated varying degrees of effectiveness against bacteria and fungi, indicating their potential as antimicrobial agents (Saravanan et al., 2010; Saravanan et al., 2011).

Antiviral Research

Research into pyrazolo[3,4-d]thiazole derivatives, which are structurally related to this compound, has identified potential anti-HIV-1 NNRT inhibitors. These compounds might inhibit reverse transcriptase activity, an essential process in HIV replication, suggesting their use in antiviral therapies (Kasralikar et al., 2019).

Analgesic Properties

A pyrazolyl-thiazole derivative study demonstrated dose-dependent antinociception in mice without affecting spontaneous locomotion or performance. These findings indicate the potential of such compounds in developing nonsteroidal anti-inflammatory drugs (Prokopp et al., 2006).

Other Therapeutic Applications

Further studies on thiazole and pyrazole derivatives, structurally similar to this compound, have shown promising binding affinities against targets like the epidermal growth factor receptor kinase (EGFR), which could be beneficial in treating various cancers (Sayed et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Thiazole derivatives have been reported to exhibit antimicrobial behavior, suggesting that they may interact with targets in microbial cells .

Result of Action

Given its potential antimicrobial activity , it may exert effects on microbial growth and survival.

Safety and Hazards

Properties

IUPAC Name |

1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYZMBREQMJYKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)

![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)